molecular formula C8H8O4 B1346251 Methyl 2-furoylacetate CAS No. 615-06-5

Methyl 2-furoylacetate

Cat. No.: B1346251
CAS No.: 615-06-5
M. Wt: 168.15 g/mol
InChI Key: YGTDKZHHEPVYGJ-UHFFFAOYSA-N
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Description

Methyl 2-furoylacetate is an organic compound with the molecular formula C8H8O4. It is a derivative of furan, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a furan ring and an ester functional group. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.

Scientific Research Applications

Methyl 2-furoylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly for its antimicrobial properties.

    Industry: It is used in the production of fragrances and flavorings due to its pleasant aroma.

Safety and Hazards

Methyl 2-furoylacetate has been classified with the signal word “Warning” and hazard statements H302, H315, H319 . This indicates that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-furoylacetate can be synthesized through several methods. One common method involves the esterification of 2-furoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of 2-furoyl chloride with methanol. This reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that can be easily recycled is also common to reduce the environmental impact and cost of production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-furoylacetate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a variety of products, depending on the oxidizing agent used.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydrogen atoms on the furan ring can be substituted with different functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Products can include furanones and other oxidized derivatives.

    Reduction: The primary product is methyl 2-furoyl alcohol.

    Substitution: Substituted furans with various functional groups depending on the reagents used.

Mechanism of Action

The mechanism by which methyl 2-furoylacetate exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, altering their activity. The furan ring can participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Methyl 2-furoylacetate can be compared to other furan derivatives such as:

    Furfural: Another furan derivative with an aldehyde group instead of an ester group.

    2-Furoic acid: The parent acid of this compound.

    Methyl furan: A simpler furan derivative with a methyl group attached to the furan ring.

This compound is unique due to its ester functional group, which imparts different chemical properties and reactivity compared to other furan derivatives.

Properties

IUPAC Name

methyl 3-(furan-2-yl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-11-8(10)5-6(9)7-3-2-4-12-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTDKZHHEPVYGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60281419
Record name methyl 2-furoylacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615-06-5
Record name 615-06-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-furoylacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 615-06-5
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Synthesis routes and methods

Procedure details

In 100 mL of methanol, was dissolved 5.90 g (50.0 mmol) of monomethyl malonate, and the resulting solution was mixed with 2.86 g (25 mmol) of magnesium ethoxide followed by stirring at room temperature for 4 hours. The reaction solution was concentrated and the residue was dried under reduced pressure. In 100 mL of tetrahydrofuran, was dissolved 2.80 g (25 mmol) of 2-furancarboxylic acid and the resulting solution was mixed with 4.45 g (27.4 mmol) of carbonyldiimidazole, followed by stirring for 1 hour. The reaction solution was added to a dry magnesium salt and stirred at room temperature for 19 hours. The reaction solution was concentrated; the residue was mixed with 100 mL of 1.5 N hydrochloric acid, extracted with ethyl acetate, and washed with an aqueous sodium hydrogencarbonate solution and saturated sodium chloride water. The resultant was dried over sodium sulfate anhydride, filtered, and concentrated. The residue was distilled (0.06 mmHg, 69 to 75) to give 2.93 g (17.4 mmol, 69.6%) of methyl 2-furancarbonylacetate as an anhydrous liquid. Similarly to Example 133, 65 mg (1.34 mmol, 58.1%) of dark yellow crystals were obtained from 2.93 g (17.4 mmol) of methyl 2-furancarbonylacetate.
Name
magnesium ethoxide
Quantity
2.86 g
Type
reactant
Reaction Step One
Quantity
4.45 g
Type
reactant
Reaction Step Two
[Compound]
Name
magnesium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.9 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
2.8 g
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the hydrogenation of methyl 2-furoylacetate as described in the research?

A1: The research demonstrates the enantio-differentiating hydrogenation of this compound using a tartaric acid-modified Raney nickel (TA-MRNi) catalyst [, ]. This is significant because it leads to the preferential formation of one enantiomer over the other. Specifically, the hydrogenation of the substrate resulted in a 77% enantiomeric excess (ee) at the 3-position of the product, methyl tetrahydro-2-furoylacetate []. This control over chirality is crucial in pharmaceutical synthesis, as different enantiomers can have different biological activities.

Q2: How does modifying the substrate structure impact the reaction outcome?

A2: The researchers explored the impact of modifying the substrate structure by replacing the methyl group in this compound with a methoxycarbonyl group []. Interestingly, this modification resulted in the selective hydrogenation of only the ketone moiety, leaving the furan ring intact. The product, a chiral sec-alcohol containing a furan ring, was obtained with a 69% ee []. This finding highlights the importance of substrate structure in influencing the selectivity and reactivity of the TA-MRNi catalyst.

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